Comparative Potency: GLP-1R Modulator C16 vs. Modulator C5
In head-to-head comparison within the same compound series, GLP-1R modulator C16 (EC50 = 8.43 μM) is approximately 5.3-fold less potent in enhancing GLP-1 binding than its analogue, GLP-1R modulator C5 (EC50 = 1.59 μM) . This lower potency is a critical differentiator for researchers. While both are allosteric modulators, this potency gap allows for experimental titration of the PAM effect and selection of the tool compound most appropriate for specific assay windows or in vivo models.
| Evidence Dimension | Potency (EC50) for enhancing GLP-1 binding to GLP-1R |
|---|---|
| Target Compound Data | EC50 = 8.43 ± 3.82 μM |
| Comparator Or Baseline | GLP-1R modulator C5 (EC50 = 1.59 ± 0.53 μM) |
| Quantified Difference | C16 is 5.3-fold less potent than C5 (C5 EC50 / C16 EC50 = 8.43 / 1.59 ≈ 5.3) |
| Conditions | Cell-free or cell-based assay measuring potentiation of GLP-1 binding to human GLP-1R via a transmembrane allosteric site . |
Why This Matters
Procurement decisions require selecting the tool with the correct dynamic range; C5 is the higher-potency option, while C16 may be preferred for experiments requiring a weaker PAM effect or where higher concentrations are needed to observe full allosteric modulation.
